3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Description
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative characterized by two chlorine atoms at the 3' and 5' positions, a difluoromethoxy group at the 4' position, and a reactive α-chloroketone moiety. Phenacyl halides, such as this compound, are widely used in Friedel-Crafts acylations, nucleophilic substitutions, and heterocyclic syntheses due to their electrophilic carbonyl group .
Properties
IUPAC Name |
2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)8(6(12)2-4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVKCPUUUSEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179645 | |
| Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806352-05-5 | |
| Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806352-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Notes on Catalysts and Solvents
- Phase transfer catalysts such as tetrabutylphosphonium salts enhance the difluoromethoxylation step by facilitating fluoride ion transfer.
- Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) stabilize reactive intermediates and improve reaction rates.
Industrial and Scale-Up Considerations
In industrial synthesis, the preparation of 3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is optimized for:
- High Selectivity and Yield: Minimizing side reactions through precise temperature and reagent control.
- Continuous Flow Reactors: Employed to improve reaction efficiency and reproducibility.
- Advanced Purification: Techniques such as recrystallization and chromatography ensure product purity.
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | Impact on Preparation |
|---|---|---|
| 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride | Difluoromethoxy at 2' position instead of 4' | Requires different regioselective difluoromethoxylation |
| 2',4'-Dichloroacetophenone | Lacks difluoromethoxy group | Simpler chlorination and acylation steps |
| 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride | Positional isomer | Different reactivity and synthesis conditions |
Research Findings on Preparation Efficiency
- Use of organometallic reagents such as isopropylmagnesium chloride complexed with lithium chloride has been reported to enhance the formation of aryl intermediates prior to difluoromethoxylation.
- The phase transfer catalysis method for introducing the difluoromethoxy group provides higher yields and selectivity compared to direct fluorination.
- Reaction temperatures between 120 °C and 160 °C are optimal for difluoromethoxylation, balancing conversion rate and minimizing decomposition.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Halogenation temperature | -20 °C to 50 °C | Controlled to avoid over-chlorination |
| Difluoromethoxylation temperature | 120 °C to 160 °C | High temperature needed for effective substitution |
| Chlorinating agents | Thionyl chloride, phosphorus oxychloride | Commonly used for phenacyl chloride formation |
| Solvents | Dichloromethane, DMF, DMSO | Polar aprotic solvents preferred |
| Catalysts | Phosphonium salts (e.g., tetrabutylphosphonium bromide) | Enhance nucleophilic fluorination |
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of phenacyl ketones or carboxylic acids.
Reduction Reactions: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloride group can be replaced by other nucleophiles, facilitating the formation of diverse compounds.
- Photochemical Reactions : Utilized as a photolabile protecting group in organic synthesis, it can be activated by light to release reactive intermediates.
Biological Applications
The compound has been investigated for its potential biological activity, including:
- Photoaffinity Labeling : It acts as a photoaffinity label for studying protein interactions. Upon exposure to UV light, it forms covalent bonds with target proteins, allowing researchers to map interaction sites and understand protein dynamics.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Research : There is emerging evidence that it may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.
Pharmaceutical Development
This compound is also utilized in drug discovery and development. Its ability to interact with biological targets makes it valuable for:
- Drug Design : The compound's unique reactivity can be harnessed to design novel pharmaceuticals with enhanced efficacy and specificity.
- Therapeutic Applications : Ongoing research aims to explore its effectiveness in treating various diseases through targeted drug delivery systems.
Case Studies and Research Findings
| Study/Research | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy against bacteria and fungi | Showed promising results indicating potential use as an antimicrobial agent |
| Photoaffinity Labeling Techniques | Examined binding interactions of proteins | Demonstrated effective labeling of target proteins, aiding in proteomics research |
| Anticancer Mechanisms | Explored effects on cancer cell lines | Induced apoptosis observed, suggesting therapeutic potential |
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Electronic Effects: The difluoromethoxy group (–OCF2H) in the target compound is more electron-withdrawing than the methyl group (–CH3) in 3',5'-Dichloro-4'-methylphenacyl chloride.
- Halogen Influence : Bromine substituents (e.g., in 2,4-Dichloro Phenacyl Bromide) increase molecular weight and steric bulk, which may reduce solubility but improve stability in agrochemical formulations .
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (e.g., in 4-Fluoro Phenacyl Chloride) improve metabolic resistance compared to chlorine, a critical factor in drug design .
Biological Activity
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, and discusses structure-activity relationships (SAR) that influence its efficacy.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety with a difluoromethoxy substitution, which is significant for its biological interactions. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study assessing various derivatives, compounds with similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.125 to 32 µg/mL, suggesting potential as a broad-spectrum antibacterial agent .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 1.0 | E. coli |
| Compound C | 16 | P. aeruginosa |
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity. A related study found that certain derivatives exhibited MIC values as low as 0.06 µg/mL against Candida neoformans, indicating strong antifungal potential .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Compound D | 0.06 | C. neoformans |
| Compound E | 0.25 | A. fumigatus |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies, particularly focusing on its ability to induce apoptosis in cancer cell lines. For instance, derivatives were tested against various cancer cell lines (e.g., breast cancer, lung cancer), showing IC50 values ranging from 1 to 10 µM .
Table 3: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound F | 1 | MCF-7 (breast) |
| Compound G | 5 | A549 (lung) |
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. SAR studies have indicated that:
- Substitution Patterns : The presence of electron-withdrawing groups such as chlorine enhances antibacterial potency.
- Hydrophobic Interactions : The difluoromethoxy group contributes to increased lipophilicity, which may enhance membrane permeability and target interaction.
- Functional Groups : Variations in functional groups at the para position of the phenyl ring have shown to modulate activity significantly.
Case Studies
One notable case study involved the synthesis and evaluation of various phenacyl derivatives, including the compound . The study reported that modifications in the phenyl moiety led to varying degrees of biological activity, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride from its benzoic acid precursor?
Synthesis typically involves converting benzoic acid derivatives to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. For example, in analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), oxalyl chloride with catalytic DMF in 1,2-dichloroethane under reflux (3 hours) achieves high yields . Key variables include:
- Solvent choice : Dichloromethane (DCM) or 1,2-dichloroethane minimizes side reactions.
- Catalyst : DMF (1–10 µL) accelerates activation.
- Temperature : Reflux (~50–80°C) ensures complete conversion.
Post-reaction, vacuum concentration isolates the product as a solid. Validate purity via NMR or LC-MS.
Q. How can conflicting solubility data for this compound be resolved during purification?
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) often arise from residual impurities. A tiered approach is recommended:
Recrystallization : Test solvents like toluene or dichloromethane with incremental cooling.
Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar byproducts.
Spectroscopic analysis : Compare NMR shifts with reference data (e.g., CAS Common Chemistry or PubChem) to confirm structural integrity .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of the difluoromethoxy group in nucleophilic substitution reactions?
The difluoromethoxy group (-OCF₂H) exhibits unique electronic effects due to fluorine’s electronegativity. Computational workflows include:
- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic sites.
- Reaction Path Search : Tools like the Reaction Chemistry & Engineering database (ICReDD) combine quantum mechanics (e.g., Gaussian) with transition-state modeling to predict activation barriers .
- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction kinetics.
Experimental validation via kinetic studies (e.g., varying nucleophile concentrations) can refine computational predictions.
Q. How do steric and electronic factors influence the stability of this compound under acidic conditions?
Stability challenges arise from:
- Steric hindrance : Bulky substituents (e.g., dichloro groups) slow hydrolysis but may increase susceptibility to ring strain.
- Electronic effects : Electron-withdrawing groups (Cl, OCF₂H) destabilize the acyl chloride via inductive effects.
Methodological approach :
pH-dependent stability assays : Monitor degradation rates (HPLC) in buffered solutions (pH 1–7).
Isotopic labeling : Use deuterated solvents (D₂O) in NMR to track hydrolysis intermediates .
Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-fluorobenzoyl chloride) to isolate electronic contributions .
Q. What strategies mitigate contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Discrepancies often stem from solvent effects or tautomerism. To resolve:
- Standardized conditions : Acquire NMR in deuterated DMSO or CDCl₃ at controlled temperatures.
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous peaks (e.g., differentiating aromatic protons from exchangeable -OCF₂H signals) .
- Cross-reference databases : Compare with high-resolution spectra from DSSTox or ChemIDplus .
Methodological Design Questions
Q. How to design a kinetic study to evaluate the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Experimental framework :
- Substrate scope : Vary aryl boronic acids (electron-rich vs. -poor).
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or ligand-free systems.
- Kinetic profiling : Use in-situ IR or GC-MS to track reaction progress.
- Data analysis : Apply Eyring or Arrhenius plots to derive activation parameters.
Reference analogous protocols for chloroaryl acyl chlorides in coupling reactions .
Q. What analytical techniques are critical for detecting trace degradation products in long-term stability studies?
- HPLC-HRMS : Achieve ppm-level detection of hydrolyzed products (e.g., benzoic acid derivatives).
- Headspace GC-MS : Identify volatile byproducts (e.g., HCl, COCl₂).
- X-ray crystallography : Resolve structural changes in aged samples.
Calibrate methods using spiked standards (e.g., 3,5-dichloro-4-hydroxybenzoic acid as a degradation marker) .
Data Interpretation & Contradiction Resolution
Q. How to reconcile conflicting yields in scale-up syntheses of this compound?
Yield drops at larger scales often result from:
- Heat transfer inefficiencies : Optimize stirring rates and reactor geometry (e.g., use jacketed reactors).
- Impurity accumulation : Implement in-line purification (e.g., scavenger resins for excess oxalyl chloride).
- Statistical design : Apply DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, solvent volume) .
Q. Why do computational models sometimes fail to predict the compound’s crystallographic packing behavior?
Limitations arise from:
- Intermolecular interactions : Van der Waals forces between Cl and OCF₂H groups are poorly modeled in standard DFT.
- Polymorphism : Screen crystallization conditions (solvent, cooling rate) to isolate dominant forms.
- Machine learning : Use tools like Mercury CSD to analyze packing motifs in related structures .
Safety & Handling in Research Settings
Q. What precautions are necessary when handling this compound due to its acyl chloride reactivity?
- Personal protective equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use.
- Neutralization protocol : Quench residues with aqueous sodium bicarbonate or ethanolamine.
- Storage : Keep under inert gas (N₂/Ar) in sealed, desiccated containers.
Refer to safety protocols for analogous compounds (e.g., 4-fluorobenzoyl chloride) .
Notes
- Data Sources : Prioritized peer-reviewed journals, PubChem, DSSTox, and ICReDD methodologies. Excluded non-academic sources (e.g., commercial catalogs).
- Contradictions Addressed : Cross-referenced synthesis, stability, and spectral data to resolve inconsistencies.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
